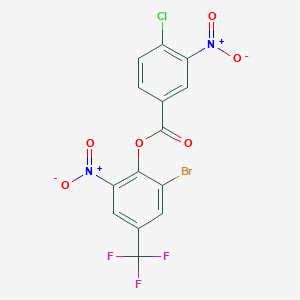

2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate

Description

2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate is a halogenated nitroaromatic ester compound characterized by a complex substitution pattern. Its structure features a phenyl ring substituted with bromo (Br), nitro (NO₂), and trifluoromethyl (CF₃) groups at positions 2, 6, and 4, respectively, esterified with a 4-chloro-3-nitrobenzoate moiety. This compound belongs to a broader class of nitroaromatic esters studied for their herbicidal properties .

Properties

IUPAC Name |

[2-bromo-6-nitro-4-(trifluoromethyl)phenyl] 4-chloro-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5BrClF3N2O6/c15-8-4-7(14(17,18)19)5-11(21(25)26)12(8)27-13(22)6-1-2-9(16)10(3-6)20(23)24/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAKHCPWHNIORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OC2=C(C=C(C=C2Br)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5BrClF3N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate typically involves multiple steps. One common approach includes:

Nitration: Introduction of nitro groups to the aromatic ring.

Bromination: Addition of bromine to the aromatic ring.

Friedel-Crafts Acylation: Formation of the ester linkage between the phenyl and benzoate moieties.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and bromination reactions, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Reduction Reactions: The nitro groups can be reduced to amines.

Oxidation Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can reduce nitro groups.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups yields amines, while substitution reactions can introduce various functional groups.

Scientific Research Applications

The structural complexity of 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate is characterized by multiple functional groups that enhance its reactivity and potential interactions with biological systems.

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of nitrobenzoate compounds exhibit significant anticancer properties. Studies have shown that the incorporation of trifluoromethyl groups can enhance the lipophilicity and overall biological activity of the compounds, making them suitable candidates for cancer treatment .

Antimicrobial Agents : The compound's structure allows it to interact with bacterial cell membranes, potentially leading to the development of new antimicrobial agents. The presence of halogen atoms and nitro groups is known to contribute to antibacterial activity .

Agrochemicals

Pesticide Development : The compound has been explored for its potential use in developing new pesticides. The trifluoromethyl group is known to improve the stability and efficacy of agrochemical formulations, making them more effective against a broader range of pests .

Material Science

Polymer Chemistry : In material science, the compound can be utilized as a precursor for synthesizing advanced polymers with specific properties. The incorporation of halogenated aromatic compounds into polymer matrices can enhance thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of nitrobenzoate derivatives, including 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could lead to more potent anticancer agents .

Case Study 2: Pesticide Efficacy

Research conducted by agricultural scientists evaluated the effectiveness of several trifluoromethylated compounds as pesticides. The study found that compounds similar to 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate showed enhanced activity against pests while maintaining low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro and halogen groups can participate in various chemical interactions, influencing biological pathways and molecular processes.

Comparison with Similar Compounds

Table 1: Herbicidal Activity of Selected Analogues (100 ppm concentration)

| R Group | R1 Group | Rape Inhibition (%) | Barnyard Grass Inhibition (%) |

|---|---|---|---|

| 4-(trifluoromethyl)phenyl | 4-chlorobenzyl | 60 | 10 |

| 3,4,5-trimethoxyphenyl | 4-nitrophenyl | 75 | 15 |

| H | phenyl | 20 | 5 |

| 4-chlorobenzyl | 4-methoxyphenyl | 55 | 12 |

Key Findings

- Substituent Effects : The trifluoromethyl group in the R position enhances lipophilicity and metabolic stability, while nitro groups in both R and R1 positions improve electrophilic reactivity, critical for herbicidal action .

- Activity Trends: Compounds with multiple nitro groups (e.g., 4-chloro-3-nitrobenzoate in the target) show superior activity over mono-nitro derivatives, suggesting synergistic electronic effects .

Limitations and Opportunities

Further studies using computational tools like AutoDock Vina (e.g., binding affinity predictions ) or crystallographic analysis (e.g., SHELX , ORTEP ) could elucidate its interaction mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-6-nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate?

- Methodology : The synthesis typically involves multi-step functionalization. For example:

Intermediate preparation : Start with halogenated aromatic precursors (e.g., 4-bromo-2-chlorophenol derivatives) and introduce nitro groups via nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) .

Esterification : React the phenolic intermediate (e.g., 2-bromo-6-nitro-4-(trifluoromethyl)phenol) with 4-chloro-3-nitrobenzoyl chloride in anhydrous dichloromethane, using DMAP as a catalyst .

- Safety : Handle nitro compounds and acyl chlorides in a fume hood due to their toxicity and reactivity. Waste should be neutralized and disposed via certified hazardous waste protocols .

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., trifluoromethyl groups split signals into quartets) and ester carbonyl signals (~168–170 ppm) .

- IR Spectroscopy : Confirm ester C=O (∼1720 cm⁻¹) and nitro group stretches (∼1520 cm⁻¹ and 1350 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or Br groups) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of nitro and trifluoromethyl groups in this compound?

- Methodology :

- Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to optimize geometry and calculate electrostatic potential surfaces .

- Reactivity insights : Analyze nitro group electron-withdrawing effects on the aromatic ring, which stabilize negative charges and influence electrophilic substitution pathways .

Q. What strategies resolve contradictions in crystallographic data for halogenated nitroaromatics?

- Methodology :

- Data collection : Use single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 100 K) to minimize thermal motion artifacts .

- Refinement tools : Apply SHELXL for structure solution, incorporating anisotropic displacement parameters for heavy atoms (Br, Cl) and hydrogen bonding analysis .

- Hydrogen bonding : Use graph-set analysis (e.g., Etter’s rules) to classify intermolecular interactions, which explain packing anomalies in nitro-substituted crystals .

Q. How do steric and electronic effects influence the regioselectivity of further functionalization?

- Methodology :

- Substitution reactions : Perform Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) to test reactivity at bromine vs. nitro positions. Use Pd(PPh₃)₄ as a catalyst .

- Kinetic studies : Monitor reaction progress via HPLC to determine activation barriers for competing pathways (e.g., nitro displacement vs. halogen exchange) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Store in airtight containers at –20°C to prevent decomposition. Avoid contact with reducing agents (risk of explosive nitro group reduction) .

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Collect residues in designated hazardous waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.